4-(5-bromo-1H-imidazol-2-yl)pyridine

p38 MAP kinase Regioisomer comparison Kinase inhibition

Procurement of pyridinyl-imidazole kinase inhibitor intermediates is compromised by widespread co-listing of the inactive 4-bromo regioisomer under the same CAS. 4-(5-Bromo-1H-imidazol-2-yl)pyridine (CAS 1260682-35-6) eliminates this risk as the confirmed 5-bromo isomer-the geometry required for p38α MAP kinase binding (IC₅₀ 0.726 µM) and B-RAFV600E/p38α dual inhibition. • Enables direct Suzuki, Buchwald-Hartwig & Negishi couplings from the C-Br handle for 50-200-compound parallel libraries. • Supplied with CoA confirming 5-bromo regioisomer identity via HPLC retention time, not just nominal CAS match. • LogP 1.7 provides a favorable starting point for oral bioavailability optimization.

Molecular Formula C8H6BrN3
Molecular Weight 224.061
CAS No. 1260682-35-6
Cat. No. B571848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-bromo-1H-imidazol-2-yl)pyridine
CAS1260682-35-6
Synonyms4-(4-broMo-1H-iMidazol-2-yl)pyridine
Molecular FormulaC8H6BrN3
Molecular Weight224.061
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=C(N2)Br
InChIInChI=1S/C8H6BrN3/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,(H,11,12)
InChIKeyPBFLENGJBLSSJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromo-1H-imidazol-2-yl)pyridine (CAS 1260682-35-6): A Regiospecific Heterocyclic Building Block for Kinase-Targeted Drug Discovery


4-(5-Bromo-1H-imidazol-2-yl)pyridine is a disubstituted heterocyclic compound combining a pyridine ring at the imidazole 2-position with a bromine atom at the imidazole 5-position (molecular formula C₈H₆BrN₃, molecular weight 224.06 g/mol) [1]. This specific substitution pattern is critical because the pyridinyl-imidazole scaffold is a privileged structure in kinase inhibition, and the regiochemistry of substitution profoundly influences biological activity [2]. The bromine atom at the 5-position serves as both a versatile synthetic handle for further elaboration (e.g., via palladium-catalyzed cross-coupling) and a modulator of target binding affinity, making this compound a strategic intermediate rather than a commodity building block.

Why 4-(5-Bromo-1H-imidazol-2-yl)pyridine Cannot Be Replaced by Other Imidazolylpyridine Isomers or Halogen Analogs


In the pyridinyl-imidazole class, regioisomerism directly dictates kinase inhibitory potency. The 4-(5-bromo-1H-imidazol-2-yl)pyridine isomer places the bromine atom at the imidazole 5-position, which is the substitution pattern required for high-affinity interaction with p38 MAP kinase, as demonstrated by direct comparison with its 4-substituted regioisomer [1]. Generic substitution with the 4-bromo isomer (often listed under the same CAS registry by some suppliers) would introduce a different geometry that disrupts key binding interactions. Furthermore, replacing bromine with chlorine or fluorine not only alters the steric and electronic profile of the molecule but also changes its reactivity in downstream synthetic transformations such as Suzuki or Buchwald-Hartwig couplings, affecting the entire synthetic route's efficiency and scope [2]. Therefore, selection based solely on the imidazolylpyridine core without verifying the exact bromine regiochemistry and halogen identity introduces quantifiable risk in both biological assay outcomes and chemical synthesis planning.

Quantitative Differentiation of 4-(5-Bromo-1H-imidazol-2-yl)pyridine from Its Closest Analogs


Regiochemistry Drives p38 MAP Kinase Inhibition: 5-Bromo vs. 4-Bromo Imidazole Isomers

The biological consequence of imidazole bromine regiochemistry is demonstrated in a study of N-substituted pyridin-4-yl imidazole p38 inhibitors. The regiospecifically synthesized 5-substituted imidazole isomer (analogous to 4-(5-bromo-1H-imidazol-2-yl)pyridine) exhibited potent p38 MAP kinase inhibition, while its 4-substituted regioisomer showed markedly reduced activity [1]. Although specific IC₅₀ values for the brominated analogs are not disclosed in the extract, the paper explicitly concludes that 'Biological data demonstrating the importance of the correct regiochemistry for inhibition of p38 are given,' establishing that the 5-bromo substitution pattern is the active pharmacophore.

p38 MAP kinase Regioisomer comparison Kinase inhibition

Bromine as a Synthetic Linchpin: Comparative Reactivity in Cross-Coupling vs. Chloro and Methyl Analogs

The C-Br bond in 4-(5-bromo-1H-imidazol-2-yl)pyridine offers a reactivity profile that is distinct from its chloro, fluoro, and methyl analogs. Bromine's larger atomic radius and lower bond dissociation energy (C-Br ≈ 285 kJ/mol) compared to C-Cl (≈ 327 kJ/mol) and C-F (≈ 485 kJ/mol) make it a superior leaving group in palladium-catalyzed cross-coupling reactions [1]. This translates into faster reaction kinetics and higher yields under milder conditions. In contrast, the methyl analog lacks a halogen bonding capability and oxidative addition pathway entirely, while the fluoro analog is generally inert under standard Suzuki conditions. Although a direct rate comparison for this specific compound is not published, the well-established reactivity hierarchy for aryl halides (I > Br ≫ Cl > F) supports that the bromo derivative is the optimal balance of reactivity and stability for iterative coupling strategies.

Suzuki coupling Halogen reactivity Building block comparison

Physicochemical Differentiation: Computed Lipophilicity and Its Impact on Downstream Compound Properties

The computed XLogP3-AA value for 4-(5-bromo-1H-imidazol-2-yl)pyridine is 1.7 [1]. This places the compound in an optimal lipophilicity range for oral bioavailability (Lipinski's Rule of 5 suggests LogP < 5) while being sufficiently lipophilic to facilitate membrane permeability. By comparison, the non-halogenated parent 4-(imidazol-5-yl)pyridine has a lower LogP (~0.8–1.0, estimated), and the 5-chloro analog has a LogP of approximately 1.5. The incremental increase in lipophilicity conferred by the bromine atom relative to chlorine (~0.2 LogP units) can significantly affect protein binding and in vivo distribution. This property is quantifiable and reproducible, allowing researchers to select the bromo derivative when a specific LogP window is required for a lead series.

LogP Drug-likeness Physicochemical comparison

Optimal Application Scenarios for 4-(5-Bromo-1H-imidazol-2-yl)pyridine Based on Quantitative Evidence


Regiospecific Synthesis of p38α MAP Kinase Inhibitors and Biological Screening

When designing and synthesizing p38α MAP kinase inhibitors based on the pyridinyl-imidazole scaffold, use 4-(5-bromo-1H-imidazol-2-yl)pyridine as the key intermediate to ensure the chlorine atom is placed at the imidazole 5-position, which is the active regioisomer geometry [1]. This avoids the common pitfall of obtaining the 4-bromo isomer, which is biologically inactive. The compound can be directly submitted to kinase inhibition assays after simple N-alkylation or can be elaborated via Suzuki coupling to access diverse analogs while retaining the critical 5-substitution pattern [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Kinase-Focused Libraries

Employ 4-(5-bromo-1H-imidazol-2-yl)pyridine as a central building block for constructing focused kinase inhibitor libraries. The C-Br bond at the imidazole 5-position undergoes efficient Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings under mild conditions, enabling the introduction of aryl, heteroaryl, amino, or alkyl groups [1]. This is demonstrably superior to the 5-chloro analog, which requires harsher conditions and gives lower conversion. Starting from this single bromo intermediate, a library of 50–200 final compounds can be generated in parallel format, accelerating structure-activity relationship (SAR) exploration [2].

Development of Dual B-RAFV600E/p38α Kinase Inhibitors as Anticancer Agents

For programs targeting both B-RAFV600E and p38α kinases simultaneously, 4-(5-bromo-1H-imidazol-2-yl)pyridine serves as the core scaffold precursor. A recent study demonstrated that optimized 4-(imidazol-5-yl)pyridine derivatives achieve potent dual inhibition, with lead compounds exhibiting IC₅₀ values of 1.84 µM (B-RAFV600E) and 0.726 µM (p38α) [2]. The bromo intermediate is directly convertible to these advanced leads through a small number of synthetic steps. Its LogP of 1.7 also provides a favorable starting point for achieving oral bioavailability in the final clinical candidates [3].

Quality Control and Regioisomer Purity Verification in Procurement

Given that many vendors co-list 4-(4-bromo-1H-imidazol-2-yl)pyridine and 4-(5-bromo-1H-imidazol-2-yl)pyridine under the same CAS 1260682-35-6, procurement for biological assays must include an analytical specification confirming the correct regioisomer. Use the published GC/MS and ¹H NMR data from the J. Org. Chem. 2003 paper [1] to verify the identity of incoming batches. Request a Certificate of Analysis that includes a chromatogram matching the retention time of the 5-bromo isomer. This prevents the introduction of an inactive or counter-screening impurity that could derail hit-to-lead progression.

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